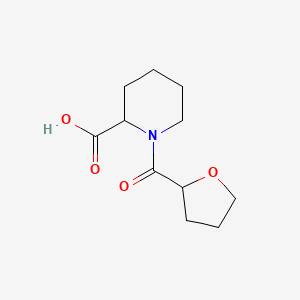

1-(Oxolane-2-carbonyl)piperidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Oxolane-2-carbonyl)piperidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1032057-02-5 . It has a molecular weight of 227.26 . The IUPAC name for this compound is 1-(tetrahydro-2-furanylcarbonyl)-2-piperidinecarboxylic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17NO4/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h8-9H,1-7H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound has a molecular formula of C11H17NO4 .Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as 1-(Oxolane-2-carbonyl)piperidine-2-carboxylic acid, are recognized for their role as precursors in various industrial chemicals. Their impact extends to microbial inhibition in organisms like Escherichia coli and Saccharomyces cerevisiae. This inhibition, crucial in the context of fermentative production, is attributed to alterations in the cell membrane and a decrease in internal pH. Understanding these effects is vital for developing strategies to engineer robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Reactive Extraction of Carboxylic Acids

The reactive extraction of carboxylic acids using organic solvents and supercritical fluids is a noteworthy application. Supercritical CO2, in particular, is highlighted for its eco-friendly and non-toxic nature. It's an efficient method for separating carboxylic acids from aqueous solutions, offering benefits like higher yield, simplicity, and competitive efficiency compared to other methods (Djas & Henczka, 2018).

Oxidized Starches and Carboxylic Acids

Oxidation of starch molecules, transforming hydroxyl groups into carbonyl and subsequently carboxyl groups, is a significant process. This review discusses the mechanisms of starch oxidation and its effects on various properties of starch, including molecular, physicochemical, thermal, and morphological aspects. Oxidized starches find extensive industrial applications, emphasizing the importance of understanding the impact of carboxylic acids in this context (Vanier et al., 2017).

Aerobic Cleavage of Alkenes and Alkynes into Carbonyl and Carboxyl Compounds

This review addresses the oxygen-mediated cleavage of olefins and acetylene derivatives to yield carbonyl and carboxylic compounds. It emphasizes the potential of this method, discussing aspects like pressure, substrate scope, product selectivity, catalyst amount, and recyclability. Despite the need for improvements, the significant advancements in this field underline its promising future in generating carbonyl and carboxylic compounds (Urgoitia, SanMartin, Herrero, & Domínguez, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

1-(oxolane-2-carbonyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h8-9H,1-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXPKKVXAMGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441107.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2441108.png)

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441111.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2441112.png)

![N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2441126.png)

![1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2441128.png)